molecular formula C11H14N2O2 B3230066 (3-(Benzyloxy)-4,5-dihydroisoxazol-5-yl)methanamine CAS No. 128993-15-7

(3-(Benzyloxy)-4,5-dihydroisoxazol-5-yl)methanamine

Cat. No.: B3230066
CAS No.: 128993-15-7
M. Wt: 206.24 g/mol
InChI Key: NVTKDPWDHZNADC-UHFFFAOYSA-N
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Description

(3-(Benzyloxy)-4,5-dihydroisoxazol-5-yl)methanamine is a compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing an oxygen and a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Benzyloxy)-4,5-dihydroisoxazol-5-yl)methanamine typically involves the formation of the isoxazole ring followed by the introduction of the benzyloxy and methanamine groups. One common method involves the cyclization of appropriate precursors under specific conditions to form the isoxazole ring. The benzyloxy group can be introduced via nucleophilic substitution reactions, and the methanamine group can be added through reductive amination.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

(3-(Benzyloxy)-4,5-dihydroisoxazol-5-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the isoxazole ring or the benzyloxy group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted isoxazoles.

Scientific Research Applications

(3-(Benzyloxy)-4,5-dihydroisoxazol-5-yl)methanamine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may be studied for its potential biological activities, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (3-(Benzyloxy)-4,5-dihydroisoxazol-5-yl)methanamine involves its interaction with molecular targets and pathways within biological systems. The specific targets and pathways depend on the compound’s structure and functional groups. For example, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (3-(Benzyloxy)-4,5-dihydroisoxazol-5-yl)methanamine include other isoxazole derivatives with different substituents. Examples include:

  • (3-(Methoxy)-4,5-dihydroisoxazol-5-yl)methanamine
  • (3-(Phenoxy)-4,5-dihydroisoxazol-5-yl)methanamine

Uniqueness

The uniqueness of this compound lies in its specific benzyloxy and methanamine substituents, which may confer distinct chemical and biological properties compared to other isoxazole derivatives. These unique properties can make it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

(3-phenylmethoxy-4,5-dihydro-1,2-oxazol-5-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c12-7-10-6-11(13-15-10)14-8-9-4-2-1-3-5-9/h1-5,10H,6-8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVTKDPWDHZNADC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(ON=C1OCC2=CC=CC=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128993-15-7
Record name (3-(benzyloxy)-4,5-dihydroisoxazol-5-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-(Benzyloxy)-4,5-dihydroisoxazol-5-yl)methanamine
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(3-(Benzyloxy)-4,5-dihydroisoxazol-5-yl)methanamine
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(3-(Benzyloxy)-4,5-dihydroisoxazol-5-yl)methanamine
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Reactant of Route 5
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Reactant of Route 6
Reactant of Route 6
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